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CAS No.: 1246471-48-6

Cat. No.: B567559

Get Quote

A Senior Application Scientist's Perspective for Researchers and Drug Developers

The chloropyridazinyl scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a remarkable versatility in engaging a diverse array of biological targets. This

guide provides an in-depth technical exploration of the therapeutic targets of chloropyridazinyl

compounds, offering field-proven insights into their mechanisms of action and the experimental

workflows crucial for their discovery and validation. We will delve into the causality behind

experimental choices, ensuring a robust and self-validating approach to drug development.

The Chloropyridazinyl Core: A Gateway to Diverse
Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted

with a chlorine atom, forms the fundamental chloropyridazinyl core. This structural motif imparts

specific physicochemical properties that enable these compounds to interact with a wide range
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of protein targets, often with high affinity and selectivity. The chlorine atom can serve as a

crucial handle for synthetic elaboration, allowing for the generation of extensive compound

libraries for screening and optimization. Furthermore, the pyridazine core can participate in

various non-covalent interactions, including hydrogen bonding and pi-stacking, which are

fundamental to target recognition and binding.

Key Therapeutic Target Classes of
Chloropyridazinyl Compounds
Our exploration of the therapeutic landscape of chloropyridazinyl compounds reveals a

significant focus on oncology and inflammatory diseases. The following sections detail the key

protein families targeted by this chemical class.

Protein Kinases: A Prominent Target Family
Protein kinases, enzymes that regulate a vast array of cellular processes, are a primary target

class for chloropyridazinyl derivatives. Dysregulation of kinase activity is a hallmark of many

diseases, particularly cancer, making them attractive targets for therapeutic intervention.

FAK, a non-receptor tyrosine kinase, and VEGFR-3, a receptor tyrosine kinase, are key players

in tumor cell survival, invasion, and angiogenesis. A notable example of a chloropyridazinyl

compound targeting this axis is chloropyramine hydrochloride (C4), which has been shown to

inhibit the biochemical function of both FAK and VEGFR-3.[1][2] This dual inhibition disrupts

critical signaling pathways involved in breast cancer growth.[1] The interaction between FAK

and VEGFR-3 can be targeted by small molecules like C4, providing a basis for novel cancer

therapeutics.[1] Analogs of chloropyramine have been designed and synthesized to further

explore the structure-activity relationship and enhance the anti-proliferative activity by

disrupting the FAK-VEGFR-3 interaction.[3]
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FER, a non-receptor tyrosine kinase, is implicated in cell migration and metastasis, particularly

in breast cancer.[4][5] Pyrido-pyridazinone derivatives, which contain a pyridazinone core fused

with a pyridine ring, have been identified as potent inhibitors of FER kinase.[4][5][6] The
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development of these inhibitors often involves scaffold hopping from initial screening hits and

subsequent optimization based on structure-activity relationships (SAR) and X-ray

crystallography data.[4][6]

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) are critical

drivers of cell proliferation and are frequently dysregulated in cancer.[7][8][9] Pyridopyrimidine

derivatives, structurally related to chloropyridazinyl compounds, have been developed as dual

inhibitors of EGFR and CDK4/cyclin D1.[7][8][9] Some pyrazolo-pyridazine derivatives have

also shown potential as EGFR and CDK-2 inhibitors.[10] The design of these dual inhibitors

often leverages the structural similarities between the ATP-binding sites of these kinases.
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Telomerase
Telomerase is a reverse transcriptase that maintains telomere length, and its activity is

essential for the unlimited proliferation of cancer cells.[11] Inhibition of telomerase is a

promising strategy for cancer therapy.[12][13] While the direct inhibition of telomerase by

chloropyridazinyl compounds is an area of ongoing research, related heterocyclic compounds

have shown the potential to target this enzyme.[14] The mechanism of telomerase inhibition

can involve direct binding to the enzyme's catalytic subunit or its RNA component.[13]

Enzymes in the Inflammatory Cascade
Chronic inflammation is a key contributor to the development of various diseases, including

cancer. Chloropyridazinyl and related pyridazine derivatives have demonstrated anti-

inflammatory properties by targeting key enzymes in the inflammatory cascade.

COX-2 and iNOS are inducible enzymes that produce pro-inflammatory mediators like

prostaglandins and nitric oxide, respectively.[15] Pyridazine derivatives have been shown to

selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of

gastrointestinal side effects compared to non-selective NSAIDs.[15][16] The anti-inflammatory

effects of these compounds are often attributed to the suppression of iNOS and COX-2

expression, which can be mediated through the inhibition of signaling pathways like ERK, JNK,

and NF-κB.[17]

Experimental Workflows for Target Identification
and Validation
A cornerstone of drug discovery is the robust identification and validation of a compound's

biological target. This section outlines key experimental methodologies crucial for investigating

the therapeutic targets of chloropyridazinyl compounds.

Target Identification
Affinity chromatography is a powerful technique for isolating and identifying the binding

partners of a small molecule from a complex biological mixture.[18] This method involves

immobilizing a derivatized chloropyridazinyl compound onto a solid support to create an affinity

matrix.
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Step-by-Step Protocol for Photo-Affinity Chromatography:

Probe Synthesis: Synthesize a chloropyridazinyl analog containing a photo-reactive group

(e.g., benzophenone or diazirine) and a linker for immobilization.

Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose or

magnetic beads).

Cell Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve protein

structure and function.

Incubation: Incubate the cell lysate with the immobilized probe to allow for binding of target

proteins.

Washing: Wash the beads extensively to remove non-specifically bound proteins.

Photo-Crosslinking: Expose the bead-lysate mixture to UV light to induce covalent

crosslinking between the photo-reactive probe and its target proteins.

Elution: Elute the cross-linked protein-probe complexes from the beads.

Protein Identification: Identify the eluted proteins using mass spectrometry (MS).[19][20]
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Target Engagement and Validation
Once potential targets are identified, it is crucial to confirm that the compound directly engages

the target in a cellular context.

CETSA® is a powerful method for verifying drug-target engagement in living cells.[21][22][23]

[24] The principle behind CETSA® is that the binding of a ligand to its target protein can alter

the protein's thermal stability.[22]

Step-by-Step Protocol for CETSA®:

Cell Treatment: Treat intact cells with the chloropyridazinyl compound or a vehicle control.

Heating: Heat the treated cells across a range of temperatures.

Cell Lysis: Lyse the cells to release the proteins.

Separation of Aggregates: Separate the aggregated, denatured proteins from the soluble

fraction by centrifugation.

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction

at each temperature using methods like Western blotting or mass spectrometry.

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a

melting curve. A shift in the melting curve in the presence of the compound indicates target

engagement.[21]
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For chloropyridazinyl compounds identified as kinase inhibitors, it is essential to determine their

selectivity across the human kinome. This is crucial for understanding potential off-target

effects and for optimizing lead compounds. Kinase selectivity profiling can be performed using

large panels of purified kinases in biochemical assays or in cell-based assays.[25][26][27]

Cellular assays are often preferred as they provide a more physiologically relevant assessment

of a compound's activity.[25]

Quantitative Data Summary: Representative IC50 Values

Compound
Class

Target(s) IC50 (nM) Cell Line Reference

Pyrido-

pyridazinone
FER 0.5 - [5]

Pyridopyrimidine EGFR Varies
HeLa, MCF-7,

HepG-2
[7][8][9]

Pyridopyrimidine CDK4/cyclin D1 Varies
HeLa, MCF-7,

HepG-2
[7][8][9]

Pyridazine COX-2 180 - 260 - [16]

Conclusion and Future Directions
The chloropyridazinyl scaffold represents a highly promising starting point for the development

of novel therapeutics targeting a range of diseases. The demonstrated activity against key

protein kinases, telomerase, and inflammatory enzymes underscores the broad therapeutic

potential of this compound class. The successful progression of chloropyridazinyl-based drug

candidates will rely on a deep understanding of their target engagement and mechanism of

action, which can be achieved through the rigorous application of the experimental workflows

outlined in this guide.

Future research in this area should focus on:

Expanding the Target Landscape: Employing unbiased target identification approaches to

uncover novel targets for chloropyridazinyl compounds.
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Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to

design next-generation inhibitors with improved potency and selectivity.

Elucidating Downstream Signaling: A comprehensive characterization of the downstream

signaling pathways affected by these compounds to better understand their cellular effects.

In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of lead compounds to

assess their therapeutic potential and safety profiles.

By integrating these strategies, the full therapeutic potential of chloropyridazinyl compounds

can be realized, leading to the development of new and effective treatments for a variety of

human diseases.
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